Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium typically involves the quaternization of a tertiary amine. One common method is the reaction of 1,6-hexanediamine with dodecyl bromide to form N,N’-didodecyl-1,6-hexanediamine. This intermediate is then quaternized with methyl iodide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures, as well as the use of solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Tertiary amines with reduced quaternary ammonium groups.
Substitution: Compounds with different nucleophiles replacing the iodide ions.
Scientific Research Applications
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in formulations for detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride: Shares the dodecyl chain but differs in the quaternary ammonium structure.
Cetylpyridinium chloride: A quaternary ammonium compound with a pyridinium ring instead of a hexyl chain.
Uniqueness
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium is unique due to its specific structure, which includes two long dodecyl chains and a central hexyl chain. This structure imparts distinct surfactant properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
18464-57-8 |
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Molecular Formula |
C34H74N2+2 |
Molecular Weight |
511.0 g/mol |
IUPAC Name |
dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium |
InChI |
InChI=1S/C34H74N2/c1-7-9-11-13-15-17-19-21-23-27-31-35(3,4)33-29-25-26-30-34-36(5,6)32-28-24-22-20-18-16-14-12-10-8-2/h7-34H2,1-6H3/q+2 |
InChI Key |
RWRBPONYOROPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCC |
Origin of Product |
United States |
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